C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is a bicyclic amine compound that belongs to the class of bicyclic amines, specifically derived from bicyclo[2.2.1]heptane. This compound has garnered interest in organic chemistry and pharmacology due to its structural characteristics and potential biological activity. Bicyclic compounds, particularly those containing nitrogen, are often explored for their unique properties and applications in medicinal chemistry.
The compound can be synthesized from various precursors in laboratory settings, utilizing methods that involve ring closure and functionalization of bicyclic frameworks. The synthesis typically involves reactions of bicyclo[2.2.1]heptene derivatives with amines or other nucleophiles, followed by hydrobromic acid treatment to form the hydrobromide salt.
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is classified as an organic compound and specifically categorized under bicyclic amines. Its structural formula indicates the presence of a bicyclic system with a secondary amine functional group, which influences its chemical reactivity and potential biological interactions.
The synthesis of C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol for optimal reaction efficiency and yield .
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide has a complex three-dimensional structure characterized by its bicyclic framework:
The molecular formula is typically represented as with a molecular weight of approximately 203.11 g/mol . Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to characterize the structure.
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or reagents, such as palladium on carbon for hydrogenation or Lewis acids for acylation processes.
The mechanism of action for C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide is primarily linked to its interaction with biological targets, such as receptors in the nervous system:
Studies suggest that modifications to the amine group can significantly alter binding affinity and selectivity towards specific receptor subtypes .
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide typically appears as a white crystalline solid at room temperature, with solubility in polar solvents like water and alcohols due to its ionic nature when in salt form.
Key chemical properties include:
Relevant data from studies indicate that thermal stability may vary depending on substituents attached to the bicyclic core.
C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide has various applications in scientific research:
The compound C-Bicyclo[2.2.1]hept-2-yl-methylamine hydrobromide (CAS 14370-50-4) represents a structurally complex bicyclic amine with significant pharmacological interest. Its systematic IUPAC designation is 3-bicyclo[2.2.1]heptanylmethanamine, though it is more commonly referred to as (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide in chemical literature [4] [6]. The molecular formula is C₈H₁₆BrN, with a molecular weight of 206.12 g/mol [2] [4]. The core structure features a norbornane framework (bicyclo[2.2.1]heptane) with an aminomethyl substituent at the C-2 position, protonated as a hydrobromide salt to enhance stability and crystallinity.
Synonyms and alternative designations include:
The canonical SMILES representation (C1CC2CC1CC2CN) precisely encodes the connectivity of the bicyclic carbon skeleton with the pendant aminomethyl group [4]. The structural rigidity imparted by the bicyclic framework distinguishes it from flexible chain amines, conferring unique spatial orientation to the aminomethyl functional group. This rigidity influences molecular recognition properties in biological systems. Structural analogues include unsaturated versions (e.g., bicyclo[2.2.1]hept-5-en-2-ylmethanamine) and carbonyl derivatives (e.g., 1-bicyclo[2.2.1]hept-2-ylethanone), which exhibit distinct electronic properties due to altered hybridization at adjacent positions [5] [7] [9].
Table 1: Nomenclature and Structural Descriptors of C-Bicyclo[2.2.1]hept-2-yl-methylamine Hydrobromide
Classification | Designation |
---|---|
Systematic IUPAC Name | 3-Bicyclo[2.2.1]heptanylmethanamine |
CAS Registry Number | 14370-50-4 |
Molecular Formula | C₈H₁₆BrN |
Molecular Weight | 206.12 g/mol |
Common Synonyms | 2-Aminomethylnorbornane; Norbornylmethylamine; 2-Norbornanemethylamine |
Canonical SMILES | C1CC2CC1CC2CN |
The synthetic exploration of norbornane-based amines dates to mid-20th century efforts in terpene chemistry, where Diels-Alder cycloadditions between cyclopentadiene and ethylene provided efficient access to the bicyclo[2.2.1]heptane scaffold. Early synthetic routes to C-bicyclo[2.2.1]hept-2-yl-methylamine derivatives relied on classical functional group transformations, including:
A significant advancement came with direct catalytic amination strategies employing norbornylmethyl halides. The 1981 landmark study by Farmaco Science documented the pharmacological activity of structurally related 2-(bicyclo[2.2.1]hept-2-ylidene)ethanamines, demonstrating the synthetic feasibility of unsaturated aminonorbornene derivatives via Pd-catalyzed coupling and reduction techniques [3]. Modern synthetic approaches have shifted toward stereoselective methodologies, particularly for accessing enantiomerically pure forms. The Diels-Alder reaction remains fundamental, as evidenced by recent innovations (2021) utilizing functionalized dienes to construct oxygenated bridgehead variants that serve as precursors to chiral amine derivatives [8]. Contemporary routes emphasize atom economy and green chemistry principles, employing catalytic hydrogenation of unsaturated precursors like bicyclo[2.2.1]hept-5-en-2-ylmethanamine under controlled pressure conditions [5].
Table 2: Evolution of Synthetic Approaches to Norbornylmethylamine Derivatives
Time Period | Synthetic Methodology | Key Characteristics |
---|---|---|
1950s-1970s | Classical Functionalization (Hofmann, Curtius) | Low stereocontrol, multi-step sequences |
1980s | Catalytic Amination of Halides | Improved yields, scalability |
2000s-Present | Stereoselective Diels-Alder/Reduction | Chiral auxiliaries, enantioselective catalysis |
2021+ | Bridgehead-Functionalized Intermediates | Novel diene systems for complex derivatives [8] |
The incorporation of norbornane scaffolds into bioactive compounds represents a strategic evolution in medicinal chemistry aimed at exploiting conformational rigidity for enhanced target specificity. Early pharmacological investigations of bicyclic heptylidene compounds in the 1980s demonstrated that the norbornane core could confer improved metabolic stability compared to acyclic amines or monocyclic analogues [3]. The spatial orientation of the aminomethyl group in C-bicyclo[2.2.1]hept-2-yl-methylamine creates distinctive vectorality in molecular interactions, facilitating selective engagement with biological targets.
Patent literature reveals continuous innovation in this structural space, with WO2022140654A1 (2022) disclosing bicyclo[2.2.1]heptanamine-containing compounds for treating neurological, renal, and ophthalmological disorders. This patent highlights the scaffold's versatility in addressing diverse therapeutic areas through structural modifications at multiple positions [1]. The pharmacophore evolution demonstrates three key developments:
The progression from simple hydrocarbon frameworks to functionally enriched derivatives (e.g., hydroxylated bridgehead variants) has expanded the utility of norbornane-based pharmacophores in CNS drug design. These compounds demonstrate improved blood-brain barrier penetration compared to more polar heterocycles, making them particularly valuable for neurodegenerative targets [1] [8]. Contemporary research focuses on multifunctional norbornane derivatives where the aminomethyl group is incorporated into larger pharmacophoric ensembles targeting polygenic disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7